6,8-Dioxabicyclo[3.2.1]octan-4-amine
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Overview
Description
6,8-Dioxabicyclo[321]octan-4-amine is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-amine typically involves the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. One method involves treating the 4-position alcohols with thionyl chloride (SOCl2) in the presence of pyridine, resulting in an oxygen migration from C5 to C4 and forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via the chlorosulfite intermediate . Another method uses Appel conditions, which yield similar results through the alkoxytriphenylphosphonium intermediate .
Industrial Production Methods
Large-scale production of this compound can be achieved by optimizing the reaction conditions mentioned above. Industrial methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,8-Dioxabicyclo[3.2.1]octan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,8-Dioxabicyclo[3.2.1]octan-4-amine is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2 |
InChI Key |
HEZDNJVPYRIMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2OCC1O2)N |
Origin of Product |
United States |
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